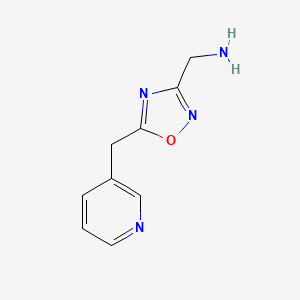![molecular formula C11H20N2O2 B1481371 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one CAS No. 2092529-37-6](/img/structure/B1481371.png)
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
Overview
Description
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one, commonly known as HMN, is an organic compound belonging to the class of heterocyclic compounds. It has a molecular formula of C10H18N2O and is a colorless solid. HMN is an important compound in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. HMN has been studied extensively for its chemical and biological properties, and its potential applications.
Scientific Research Applications
HMN has been studied extensively for its chemical and biological properties and potential applications. In the field of organic chemistry, HMN has been used as a starting material for the synthesis of various pharmaceuticals, pesticides, and other organic compounds. In the field of biochemistry, HMN has been studied for its ability to interact with various proteins, enzymes, and other biomolecules. HMN has also been studied for its potential to be used as a drug delivery system, and for its potential to be used in the treatment of various diseases, such as cancer and diabetes.
Mechanism of Action
The exact mechanism of action of HMN is not yet fully understood. However, it has been suggested that HMN binds to proteins and enzymes in the body, which in turn affects the activity of these molecules. HMN has also been shown to interact with various biomolecules, such as DNA and RNA, which can affect gene expression and other cellular processes. Additionally, HMN has been shown to modulate the activity of various enzymes and proteins, which can lead to changes in metabolic pathways and other physiological processes.
Biochemical and Physiological Effects
HMN has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that HMN can modulate the activity of various enzymes and proteins, which can lead to changes in metabolic pathways and other physiological processes. Additionally, HMN has been shown to interact with various biomolecules, such as DNA and RNA, which can affect gene expression and other cellular processes. HMN has also been shown to have anti-inflammatory and anti-bacterial properties, and to have potential applications in the treatment of various diseases, such as cancer and diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HMN in laboratory experiments is its low toxicity. HMN has been shown to be non-toxic to humans and animals, and has been approved for use in laboratory experiments. Additionally, HMN is relatively inexpensive and can be easily synthesized from readily available starting materials. However, one of the main limitations of using HMN in laboratory experiments is its lack of solubility in water, which can make it difficult to use in certain experiments.
Future Directions
The potential applications of HMN are vast and varied, and there are many future directions for research. One potential direction is to further investigate the biochemical and physiological effects of HMN, and to develop new methods for its synthesis. Additionally, further research could be conducted on the potential applications of HMN in the treatment of various diseases, such as cancer and diabetes. Additionally, further research could be conducted on the potential of HMN to be used as a drug delivery system, and on its potential to interact with various proteins and enzymes. Finally, further research could be conducted on the potential of HMN to be used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds.
properties
IUPAC Name |
2-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-5-10(15)13-6-9(7-14)11(8-13)3-1-2-4-11/h9,14H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJBNLCQOSHCRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CC2CO)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride](/img/structure/B1481301.png)



